molecular formula C13H13NO2 B7725275 2-((4-Hydroxybenzyl)amino)phenol

2-((4-Hydroxybenzyl)amino)phenol

Cat. No. B7725275
M. Wt: 215.25 g/mol
InChI Key: CUXRKYKPFBCCMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((4-Hydroxybenzyl)amino)phenol is a useful research compound. Its molecular formula is C13H13NO2 and its molecular weight is 215.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-((4-Hydroxybenzyl)amino)phenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((4-Hydroxybenzyl)amino)phenol including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Antioxidant, Lipoxygenase Inhibitor, and Antibacterial Activities : Schiff bases derived from the reaction of 2-aminophenol with hydroxyl-benzaldehydes, including 2-[(4-hydroxybenzylidene)amino]phenol, have shown potent antioxidant, significant lipoxygenase inhibition, and excellent antibacterial activities against various bacteria (Aslam et al., 2016).

  • Binding Site Identification in Enzymes : The compound has been utilized in photoaffinity labeling to identify the phenol binding site of UDP-glucuronosyltransferases (UGTs), which are important in drug metabolism (Xiong et al., 2006).

  • Supramolecular Structure in Metal Complexes : In a study on Co(III) and Cu(II) complexes, 2-((4-Hydroxybenzyl)amino)phenol was involved in forming mononuclear complexes with diverse supramolecular structures (Xie et al., 2005).

  • Role in Group 13 Metal Ions : The compound, as part of hexadentate N3O3 amine phenol ligands, has been studied for its interaction with Group 13 metal ions (Liu et al., 1993).

  • Biological Evaluation and DNA Interaction Studies : Derivatives of 4-aminophenol, including 4-((4-(dimethylamino)benzylidene)amino)phenol, have been synthesized and evaluated for antimicrobial and antidiabetic activities. They also showed potential as anticancer agents based on DNA interaction studies (Rafique et al., 2022).

  • Catalytic Activity in Enzymes : The compound has been studied in the context of 4-Hydroxybenzoyl-CoA reductase, a key enzyme in the metabolism of phenolic compounds, where it plays a role in the catalytic cycle of dehydroxylation of phenolic compounds (Boll et al., 2001).

  • Synthesis of Amine Derivatives for Corrosion Inhibition : The compound has been synthesized as an amine derivative and studied for its efficacy in corrosion inhibition on mild steel in acidic medium (Boughoues et al., 2020).

properties

IUPAC Name

2-[(4-hydroxyphenyl)methylamino]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2/c15-11-7-5-10(6-8-11)9-14-12-3-1-2-4-13(12)16/h1-8,14-16H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUXRKYKPFBCCMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NCC2=CC=C(C=C2)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((4-Hydroxybenzyl)amino)phenol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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